

Application Notes and Protocols for Thermoresponsive Sol-Gel Delivery of Dipivefrin

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Compound of Interest

Compound Name: *Dipivefrin*

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These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a thermoresponsive sol-gel system for the ocular delivery of **Dipivefrin**. This in-situ gelling system is designed to be a liquid at room temperature for easy instillation into the eye, and to transition into a gel at physiological eye temperature, thereby prolonging the residence time of the drug and enhancing its bioavailability.

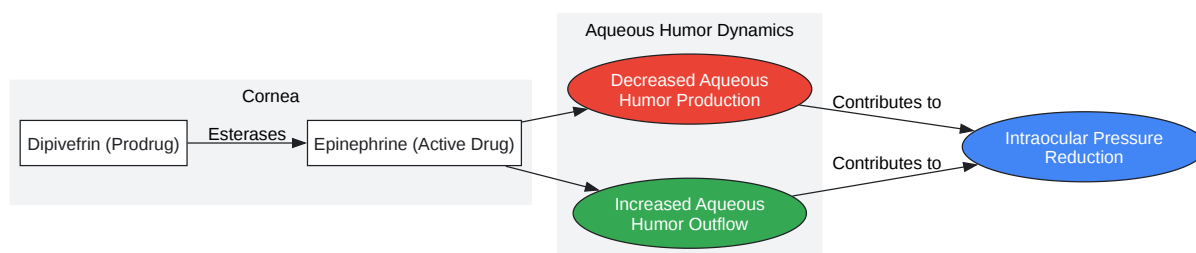
Introduction

Dipivefrin is a prodrug of epinephrine used to reduce intraocular pressure (IOP) in patients with chronic open-angle glaucoma.[1] Conventional ophthalmic solutions are often limited by rapid precorneal elimination, leading to low bioavailability and the need for frequent administration. Thermoresponsive sol-gel systems offer a promising alternative by forming a viscous gel upon contact with the eye, which provides sustained drug release, improves patient compliance, and reduces systemic side effects.[2][3][4]

This document details a specific formulation based on Poloxamer 407 (P407), Poloxamer 188 (P188), and Carbopol-934 (CP), which has been shown to improve the ocular bioavailability of **Dipivefrin** hydrochloride (DV) and effectively reduce IOP.[1][5]

Mechanism of Action and Signaling Pathway

Dipivefrin is a pivalic acid ester of epinephrine. It is more lipophilic than epinephrine, which enhances its corneal penetration. Once absorbed into the eye, it is hydrolyzed by esterases in the cornea to its active form, epinephrine.[6] Epinephrine, an adrenergic agonist, acts by both decreasing the production of aqueous humor and increasing its outflow from the eye, thereby lowering intraocular pressure.[1]



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Caption: **Dipivefrin** activation and mechanism of action for IOP reduction.

Data Presentation

The following tables summarize the quantitative data from a study by Alkholief et al. (2020) on a thermoresponsive sol-gel for **Dipivefrin** delivery.[1][5]

Table 1: Formulation Composition and Physicochemical Properties

Formulation Code	P407 (% w/v)	P188 (% w/v)	CP (% w/v)	Gelation Temperature (°C)	Viscosity at 25°C (cP)	Viscosity at 35°C (cP)
F1	18	5	0.10	38.9	450	2100
F2	18	5	0.15	38.1	550	2800
F3	18	10	0.10	>40	380	1800
F4	18	10	0.15	39.2	480	2500
F5	20	5	0.10	35.8	650	3500
F8 (Optimal)	20	5	0.15	35.1	780	4200
F7	20	10	0.10	36.5	580	3100
F8	20	10	0.15	35.9	710	3900

Data extracted from Alkholief et al. (2020).[5]

Table 2: In Vitro Drug Release from Optimal Formulation (F8)

Time (hours)	Cumulative Drug Release (%)
1	25.3
2	40.1
4	62.5
6	78.9
8	95.2

Data extracted from Alkholief et al. (2020).[5]

Table 3: Ocular Pharmacokinetic Parameters of Epinephrine after Administration of **Dipivefrin** Formulations in Rabbits

Parameter	DV-Aqueous Suspension	DV-Thermoresponsive Gel (F8)
C _{max} (ng/mL)	185.4	310.2
T _{max} (h)	0.5	1.0
AUC ₀₋₁₂ (ng·h/mL)	450.8	1250.6
MRT _{0-inf} (h)	2.5	5.8

C_{max}: Maximum concentration, T_{max}: Time to maximum concentration, AUC: Area under the curve, MRT: Mean residence time. Data extracted from Alkholief et al. (2020).[\[5\]](#)

Experimental Protocols

The following protocols are based on the methodologies described by Alkholief et al. (2020).[\[1\]](#)
[\[5\]](#)

Preparation of the Thermoresponsive Sol-Gel

This protocol describes the "cold method" for preparing the Poloxamer-based thermoresponsive sol-gel.

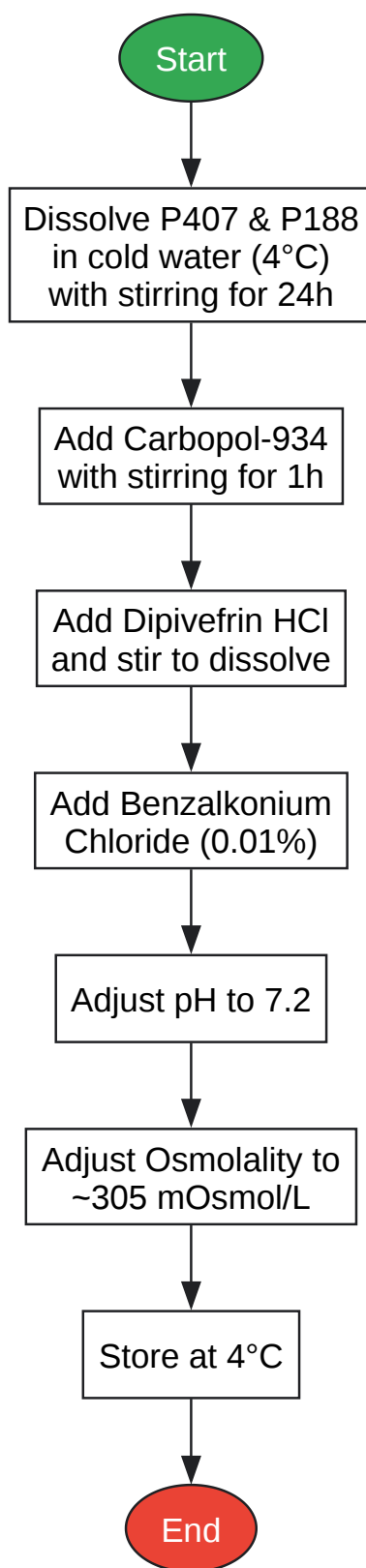
Materials:

- **Dipivefrin** hydrochloride (DV)
- Poloxamer 407 (P407)
- Poloxamer 188 (P188)
- Carbopol-934 (CP)
- Benzalkonium chloride
- Sodium chloride
- Purified water (cold, 4°C)

- Magnetic stirrer
- pH meter
- Osmometer

Procedure:

- Dissolve the required amounts of P407 and P188 in cold purified water (4°C) with continuous magnetic stirring. Continue stirring for 24 hours to ensure complete dissolution.[\[5\]](#)
- Slowly add the specified amount of Carbopol-934 to the polymer solution while stirring continuously for 1 hour.[\[5\]](#)
- Add **Dipivefrin** hydrochloride to the polymer solution and stir until completely dissolved.
- Add benzalkonium chloride (0.01% w/v) as a preservative.[\[5\]](#)
- Adjust the pH of the formulation to 7.2 ± 0.1 using a suitable buffering agent.[\[5\]](#)
- Adjust the osmolality to approximately 305 ± 5 mOsmol/L using sodium chloride.[\[5\]](#)
- Store the final formulation in amber-colored, tightly capped glass vials at 4°C.[\[5\]](#)



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Caption: Workflow for the preparation of the thermoresponsive sol-gel.

Determination of Gelation Temperature (Tgel)

Apparatus:

- Test tubes
- Water bath with a temperature controller
- Thermometer

Procedure:

- Place 2 mL of the sol-gel formulation into a test tube.
- Immerse the test tube in a water bath at 20°C.
- Increase the temperature of the water bath in increments of 1°C.
- At each temperature increment, tilt the test tube to a 90° angle to observe the flow of the solution.
- The gelation temperature is the point at which the formulation no longer flows upon tilting.[7]

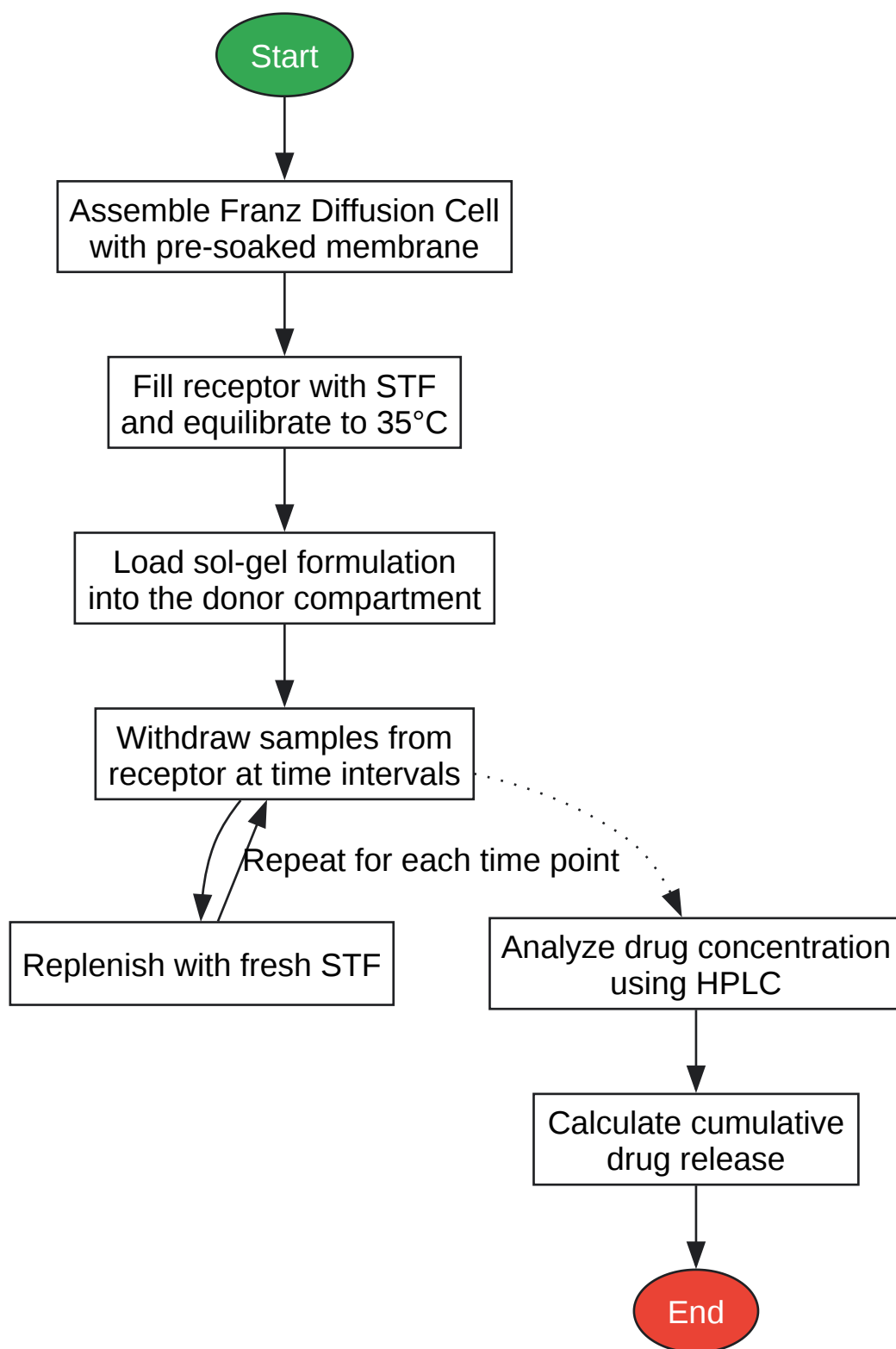
In Vitro Drug Release Study

Apparatus:

- Franz diffusion cell
- Cellulose dialysis membrane (molecular weight cutoff 12-14 kDa)
- Simulated Tear Fluid (STF)
- Magnetic stirrer
- HPLC system for drug analysis

Procedure:

- Soak the cellulose dialysis membrane in STF for 12 hours before the experiment.
- Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
- Fill the receptor compartment with a known volume of STF and maintain the temperature at $35 \pm 0.5^{\circ}\text{C}$ with continuous stirring.
- Place 1 g of the sol-gel formulation in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot of the medium from the receptor compartment.
- Immediately replace the withdrawn volume with fresh, pre-warmed STF to maintain a constant volume.
- Analyze the drug concentration in the collected samples using a validated HPLC method.
- Calculate the cumulative percentage of drug released over time.



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Caption: Experimental workflow for the in vitro drug release study.

In Vivo Ocular Irritation Study (Draize Test)

Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animals:

- Healthy albino rabbits (2-3 kg)

Procedure:

- Instill 50 μ L of the thermoresponsive sol-gel formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
- Observe the eyes for any signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.
- Score the ocular reactions according to the Draize scale.
- A formulation is considered non-irritating if the irritation score is zero.

Conclusion

The thermoresponsive sol-gel system detailed in these notes presents a viable and effective platform for the ocular delivery of **Dipivefrin**.^[5] The in-situ gelling property enhances precorneal residence time, leading to improved drug bioavailability and a more sustained therapeutic effect in reducing intraocular pressure.^{[1][5]} The provided protocols offer a foundation for the replication and further development of such advanced ophthalmic drug delivery systems.

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